molecular formula C10H9BrO2 B14813058 4-Bromo-3-cyclopropoxybenzaldehyde

4-Bromo-3-cyclopropoxybenzaldehyde

Cat. No.: B14813058
M. Wt: 241.08 g/mol
InChI Key: VISMHRVGHMDFSS-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclopropoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropoxybenzaldehyde typically involves the following steps:

    Cyclopropoxylation: The introduction of the cyclopropoxy group can be carried out through a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropylating agent, such as cyclopropyl bromide, with the brominated benzaldehyde in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 4-Bromo-3-cyclopropoxybenzoic acid.

    Reduction: Formation of 4-Bromo-3-cyclopropoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Bromo-3-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxybenzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and cyclopropoxy group can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Cyclopropoxybenzaldehyde:

    4-Bromo-3-hydroxybenzaldehyde: Contains a hydroxyl group instead of a cyclopropoxy group, leading to different chemical properties and reactivity.

Uniqueness: 4-Bromo-3-cyclopropoxybenzaldehyde is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-6,8H,2-3H2

InChI Key

VISMHRVGHMDFSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)Br

Origin of Product

United States

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